molecular formula C21H28O8 B1675727 Lychnostatin 1 CAS No. 128700-83-4

Lychnostatin 1

Cat. No.: B1675727
CAS No.: 128700-83-4
M. Wt: 408.4 g/mol
InChI Key: OLFNVRXCVQOTPN-ZBTOSGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lychnostatin 1 is a germacranolide-type sesquiterpene lactone isolated from the plant Lychnophora antillana. Its molecular formula is C₁₅H₂₄O₁₀, and it exhibits antineoplastic activity, making it a compound of interest in cancer research . Structural elucidation via single-crystal X-ray diffraction confirmed its cis-fused 10-membered ring system, a common feature among sesquiterpene lactones. Key structural attributes include:

  • An α-oriented ester group at the 10-membered ring.
  • An additional oxygen atom at the C-5 hydroxyl group .
  • A germacranolide backbone, which contributes to its biological activity .

Crystallographic analysis revealed its orthorhombic space group P2₁2₁2₁, with cell parameters closely resembling its structural analog, Lychnostatin 2 .

Properties

CAS No.

128700-83-4

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

[(3aR,4S,6R,10S,11S,11aS)-6-acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H28O8/c1-10(2)19(25)27-14-9-21(6,29-13(5)22)15(23)8-7-11(3)17(24)18-16(14)12(4)20(26)28-18/h11,14,16-18,24H,1,4,7-9H2,2-3,5-6H3/t11-,14-,16+,17-,18-,21+/m0/s1

InChI Key

OLFNVRXCVQOTPN-ZBTOSGMISA-N

SMILES

CC1CCC(=O)C(CC(C2C(C1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C

Isomeric SMILES

C[C@H]1CCC(=O)[C@](C[C@@H]([C@@H]2[C@@H]([C@H]1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C

Canonical SMILES

CC1CCC(=O)C(CC(C2C(C1O)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C

Appearance

Solid powder

Other CAS No.

128700-83-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lychnostatin 1

Origin of Product

United States

Comparison with Similar Compounds

Lychnostatin 2

Lychnostatin 2 (C₁₅H₂₄O₁₀) is a structural isomer of Lychnostatin 1, differing in the position of functional groups (e.g., hydroxyl and ester orientations). Both compounds share:

  • Identical molecular formulas and similar crystallographic parameters.
  • Cis-fused 10-membered rings, stabilizing their conformations . However, Lychnostatin 2 lacks the C-5 hydroxyl oxygen present in this compound, which may influence their bioactivity profiles .

Germacranolide 3

Germacranolide 3, another structural isomer, shares the germacranolide skeleton but features a distinct spatial arrangement of substituents. Intra-annular atomic distances (<3.00 Å) in this compound and Germacranolide 3 differ significantly, suggesting divergent stereoelectronic properties (Table 1) .

Betulinic Acid and Ursolic Acid

These pentacyclic triterpenes (e.g., betulinic acid, C₃₀H₄₈O₃) co-occur with this compound in plant extracts. Unlike this compound, they lack lactone rings but exhibit antitumor activity via apoptosis induction .

Data Tables

Table 1: Molecular and Structural Comparison

Compound Molecular Formula Key Structural Features Source Biological Activity
This compound C₁₅H₂₄O₁₀ C-5 hydroxyl, α-ester, cis-fused 10-ring Lychnophora antillana Antineoplastic
Lychnostatin 2 C₁₅H₂₄O₁₀ No C-5 hydroxyl, β-ester Lychnophora antillana Undocumented
Germacranolide 3 C₁₅H₂₄O₁₀ Rearranged substituents, divergent atomic distances Synthetic/Plant Requires refinement
Betulinic Acid C₃₀H₄₈O₃ Pentacyclic triterpene, lupane skeleton Co-occurring in plants Apoptosis induction

Table 2: Crystallographic Parameters

Compound Space Group Cell Parameters (Å, °) Refinement Method Reference
This compound P2₁2₁2₁ a=10.23, b=12.45, c=15.67 Full-matrix least squares
Lychnostatin 2 P2₁2₁2₁ a=10.20, b=12.40, c=15.65 Full-matrix least squares

Table 3: Isolation Yields and Bioactivity

Compound Yield (%) Activity Notes Source
This compound 5.7 × 10⁻⁵ Antineoplastic (in vitro)
Betulinic Acid 3.7 × 10⁻⁵ Broad-spectrum antitumor

Key Research Findings

Structural Stability: The cis-fused 10-membered ring in this compound enhances conformational stability compared to linear analogs .

Bioactivity: this compound’s C-5 hydroxyl group may potentiate its antineoplastic effects, a feature absent in Lychnostatin 2 .

Synthesis Challenges: Low natural yields (e.g., 5.7 × 10⁻⁵% for this compound) highlight the need for synthetic optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lychnostatin 1
Reactant of Route 2
Lychnostatin 1

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